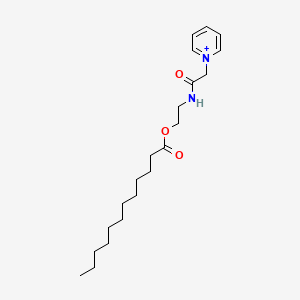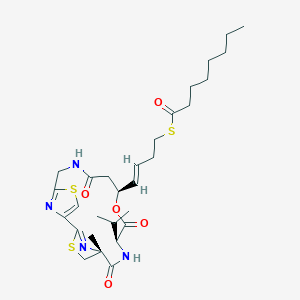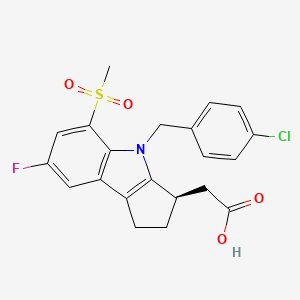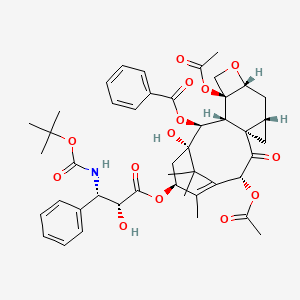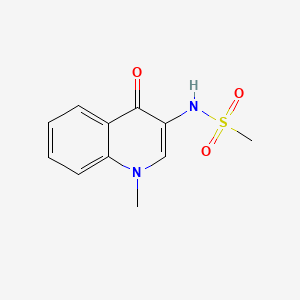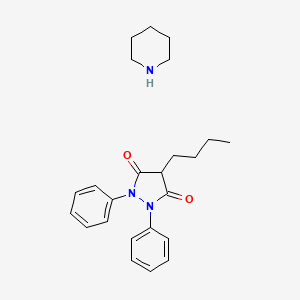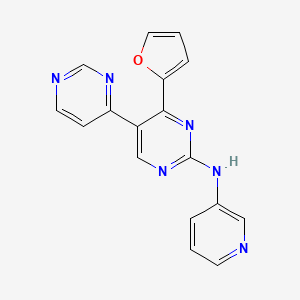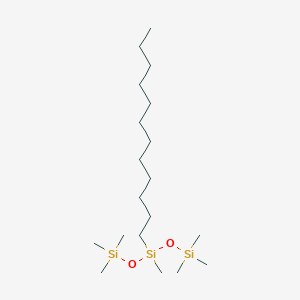
Lauryl trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lauryl trisiloxane is a type of organosilicon compound characterized by a backbone of alternating silicon and oxygen atoms, with a lauryl group attached to one end. This compound is part of the broader family of trisiloxanes, which are known for their surfactant properties. This compound is widely used in various industries due to its ability to reduce surface tension and enhance the spreading of liquids.
准备方法
Synthetic Routes and Reaction Conditions: Lauryl trisiloxane can be synthesized through the hydrosilylation reaction, where a lauryl alcohol reacts with trisiloxane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and atmospheric pressure. The process involves the addition of the silicon-hydrogen bond across the carbon-carbon double bond of the lauryl alcohol, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Lauryl trisiloxane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanols and siloxane oligomers.
Reduction: Reduction reactions can convert this compound to its corresponding silane derivatives.
Substitution: Substitution reactions involve the replacement of the lauryl group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, typically used under mild acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts, with reaction temperatures ranging from 50°C to 100°C.
Major Products Formed:
Oxidation: Silanols and siloxane oligomers.
Reduction: Silane derivatives.
Substitution: Various alkyl or aryl-substituted siloxanes.
科学研究应用
Lauryl trisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in cell culture and molecular biology experiments to enhance the permeability of cell membranes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in agricultural formulations to enhance the spreading and adhesion of pesticides and herbicides.
作用机制
Lauryl trisiloxane can be compared with other similar compounds, such as:
Dimethicone copolyol: Unlike this compound, dimethicone copolyol contains “D” units in its structure, which can affect its hydrolytic stability and eye irritation potential.
Lauryl alcohol ethoxylate: This compound has a similar lauryl group but differs in its ethoxylate chain, which influences its solubility and surfactant properties.
Uniqueness: this compound is unique due to its specific combination of a lauryl group and a trisiloxane backbone, which provides a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.
相似化合物的比较
- Dimethicone copolyol
- Lauryl alcohol ethoxylate
- Stearyl alcohol ethoxylate
- Behenyl alcohol ethoxylate
属性
CAS 编号 |
139614-44-1 |
|---|---|
分子式 |
C19H46O2Si3 |
分子量 |
390.8 g/mol |
IUPAC 名称 |
[dimethyl(trimethylsilyloxy)silyl]oxy-dodecyl-dimethylsilane |
InChI |
InChI=1S/C19H46O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-23(5,6)21-24(7,8)20-22(2,3)4/h9-19H2,1-8H3 |
InChI 键 |
KVERUWYTWALZLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
规范 SMILES |
CCCCCCCCCCCC[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lauryl trisiloxane; Dodecylheptamethyltrisiloxide; Tm 121; Tm-121; Tm121; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



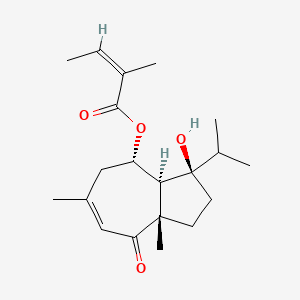
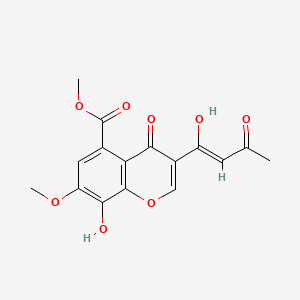
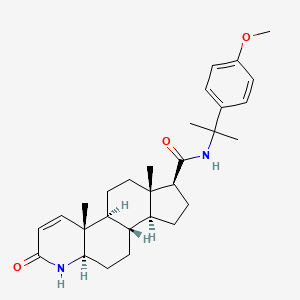
![4-[[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-7-methoxybenzofuran-5-yl]methyl]-4,5-dihydro-3-[(4-hydroxy-3-methoxyphenyl)methyl]furan-2(3H)-one](/img/structure/B1674503.png)
